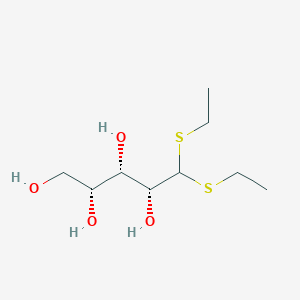![molecular formula C8H12O B1172511 Bicyclo[2.2.1]hept-5-en-2-ylmethanol CAS No. 13360-81-1](/img/structure/B1172511.png)
Bicyclo[2.2.1]hept-5-en-2-ylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[2.2.1]hept-5-en-2-ylmethanol, also known as 5-norbornene-2-methanol, is an organic compound with the molecular formula C8H12O. It is a derivative of norbornene, a bicyclic hydrocarbon, and features a hydroxymethyl group attached to the norbornene ring. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications .
Wissenschaftliche Forschungsanwendungen
Bicyclo[2.2.1]hept-5-en-2-ylmethanol has numerous applications in scientific research:
Safety and Hazards
The safety data sheet for a similar compound, Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, indicates that it is a flammable liquid and vapor . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]hept-5-en-2-ylmethanol can be synthesized through several methods. One common approach involves the hydrogenation of pinene to produce 5-norbornene-2-carboxaldehyde, which is then reduced to 5-norbornene-2-methanol using a rhodium catalyst . Another method involves the reduction of 5-norbornene-2-carboxaldehyde with sodium borohydride in methanol .
Industrial Production Methods
Industrial production of bicyclo[2.2.1]hept-5-ene-2-methanol typically involves large-scale hydrogenation and reduction processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[2.2.1]hept-5-en-2-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form 5-norbornene-2-carboxylic acid.
Reduction: The double bond in the norbornene ring can be reduced to form bicyclo[2.2.1]heptane-2-methanol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or rhodium catalysts.
Substitution: Reagents such as alkyl halides and strong bases are used for nucleophilic substitution.
Major Products Formed
Oxidation: 5-norbornene-2-carboxylic acid.
Reduction: Bicyclo[2.2.1]heptane-2-methanol.
Substitution: Various substituted norbornene derivatives.
Wirkmechanismus
The mechanism of action of bicyclo[2.2.1]hept-5-ene-2-methanol involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the norbornene ring structure provides rigidity and stability, which can enhance the compound’s binding affinity to specific targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]hept-2-ene: A similar compound with a double bond in the norbornene ring but lacking the hydroxymethyl group.
Bicyclo[2.2.1]heptane-2-methanol: A reduced form of bicyclo[2.2.1]hept-5-ene-2-methanol with a saturated ring structure.
5-Norbornene-2-carboxaldehyde: An oxidized form with an aldehyde group instead of the hydroxymethyl group.
Uniqueness
Bicyclo[2.2.1]hept-5-en-2-ylmethanol is unique due to its combination of a rigid bicyclic structure and a reactive hydroxymethyl group. This combination allows for versatile chemical modifications and applications in various fields .
Eigenschaften
CAS-Nummer |
13360-81-1 |
|---|---|
Molekularformel |
C8H12O |
Molekulargewicht |
124.18 g/mol |
IUPAC-Name |
[(1S,2R,4S)-2-bicyclo[2.2.1]hept-5-enyl]methanol |
InChI |
InChI=1S/C8H12O/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-9H,3-5H2/t6-,7+,8-/m0/s1 |
InChI-Schlüssel |
LUMNWCHHXDUKFI-RNJXMRFFSA-N |
Isomerische SMILES |
C1[C@H]2C[C@H]([C@@H]1C=C2)CO |
SMILES |
C1C2CC(C1C=C2)CO |
Kanonische SMILES |
C1C2CC(C1C=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




